N-methyl-4-phenylaniline hydrochloride
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Overview
Description
N-methyl-4-phenylaniline hydrochloride: is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline derivative, with an additional methyl group on the nitrogen. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction of Arenes: One common method involves the nitration of benzene to form nitrobenzene, followed by reduction to aniline. The aniline is then methylated using methyl iodide or dimethyl sulfate to form N-methyl-4-phenylaniline.
Direct Nucleophilic Substitution: Another method involves the direct nucleophilic substitution of a halogenated benzene derivative with methylamine, followed by conversion to the hydrochloride salt.
Industrial Production Methods: Industrial production often employs catalytic hydrogenation of nitrobenzene derivatives in the presence of a suitable catalyst, followed by methylation and subsequent conversion to the hydrochloride salt. This method is favored for its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-methyl-4-phenylaniline hydrochloride can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form N-methyl-4-phenylcyclohexylamine.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or platinum oxide.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation
Major Products:
Oxidation: Quinone derivatives.
Reduction: N-methyl-4-phenylcyclohexylamine.
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of dyes and pigments.
- Employed in the preparation of various organic compounds through substitution reactions .
Biology and Medicine:
- Investigated for its potential use in pharmaceuticals as a precursor for drug synthesis.
- Studied for its biological activity and potential therapeutic applications .
Industry:
- Utilized in the production of polymers and resins.
- Applied in the manufacture of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N-methyl-4-phenylaniline hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where the nitrogen atom donates its lone pair of electrons to form new bonds. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Aniline: Lacks the methyl group on the nitrogen atom.
N-methylaniline: Similar structure but without the phenyl group on the nitrogen.
4-phenylaniline: Similar structure but without the methyl group on the nitrogen
Uniqueness: N-methyl-4-phenylaniline hydrochloride is unique due to the presence of both a phenyl group and a methyl group on the nitrogen atom. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C13H14ClN |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
N-methyl-4-phenylaniline;hydrochloride |
InChI |
InChI=1S/C13H13N.ClH/c1-14-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-10,14H,1H3;1H |
InChI Key |
JHVDXYKRPSSZCM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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